3-(4-chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the treatment of various diseases, including cancer. The molecular formula for this compound is , and it has a molecular weight of approximately 328.80 g/mol.
The synthesis of 3-(4-chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. Key methods may include:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 3-(4-chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one features:
The structural representation can be expressed using the following data:
InChI=1S/C17H17ClN4/c1-10-5-11(2)9-12(10)18-15-13(19-20-21(15)16(22)23)14(24)6-8-17(18)3/h5-9H,1-4H3CC1=CC(=C(C=C1)N2C(=NC=N2)C(=O)N(C)C)ClThe compound can participate in various chemical reactions typical for triazolopyrimidine derivatives:
These reactions are essential for modifying the compound's properties or enhancing its biological activity.
The mechanism of action for 3-(4-chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one primarily involves its interaction with specific biological targets:
The binding affinity to these targets may lead to inhibition of tumor growth by disrupting critical signaling pathways associated with cancer progression.
The physical properties of 3-(4-chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one include:
Chemical properties include:
These properties are crucial for determining suitable storage conditions and potential applications in pharmaceuticals.
This compound has several promising applications in scientific research:
The ongoing research into triazolopyrimidine derivatives continues to reveal new potential applications across different fields of medicinal chemistry and pharmacology.
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.:
CAS No.: 37734-05-7